Amino-Tri-(carboxyethoxymethyl)-methane

Vue d'ensemble

Description

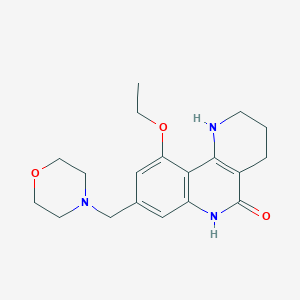

Amino-Tri-(carboxyethoxymethyl)-methane is a cleavable PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PEG-based PROTACs . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis

The molecular weight of Amino-Tri-(carboxyethoxymethyl)-methane is 337.32 g/mol and its molecular formula is C13H23NO9 .Chemical Reactions Analysis

The amino group of Amino-Tri-(carboxyethoxymethyl)-methane is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

The physical and chemical properties of Amino-Tri-(carboxyethoxymethyl)-methane include a boiling point of 620.2±55.0 °C (Predicted), a density of 1.350±0.06 g/cm3 (Predicted), and solubility in water, DMSO, DCM, DMF .Applications De Recherche Scientifique

Microalgal Cultures and Bacterial Growth

Tris is used as a buffer in microalgal culture media. It has been found to sustain active bacterial growth in non-axenic microalgal cultures when sodium phosphate is present. This interaction can significantly impact the growth of microalgae such as Phaeodactylum tricornutum, leading to a reduction in microalgal growth under certain conditions (Fábregas et al., 1993).

Protonation Behavior in Water-Pyridine Mixtures

Research on the protonation behavior of Tris in water-pyridine mixtures has been conducted. The pKBH+ of Tris H+ decreases with an increase in pyridine composition, indicating a change in solute-solvent interactions in these mixtures (Rajendran & Kalidas, 1992).

Synthesis of Solid-Supported Tripodal Ligands

Tris-based compounds like p-Aminobenzyl-tris(hydroxymethyl)methane have been synthesized for potential applications in creating solid-supported tripodal ligands. These ligands have potential use in various chemical processes and reactions (Dulière & Marchand‐Brynaert, 2004).

Application in Methane Hydrate Research

Studies have been conducted to understand the effects of amino acids, including Tris, on methane hydrate phase boundaries. These studies are significant for understanding the thermodynamic properties of methane hydrates, which have implications in environmental and energy research (Bavoh et al., 2017).

Impact on Photobioreactor Performance

Tris has been used in photobioreactors to stabilize pH values in microalgae cultures. However, its addition can significantly affect algae biomass, often reducing it due to bacterial competition (Nguyen et al., 2016).

Role in Green Chemistry and Materials Science

Tris has been explored as a reducing agent in the production of partially reduced graphene oxide, demonstrating its potential in green chemistry and materials science applications. Its basic buffer action and stability make it an ideal candidate for such processes (Saha et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOSHMSOMAHCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-Tri-(carboxyethoxymethyl)-methane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

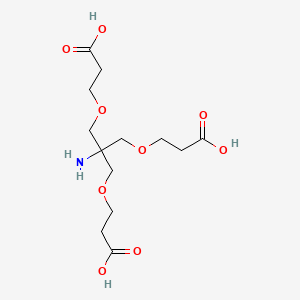

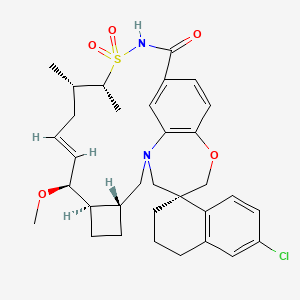

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)

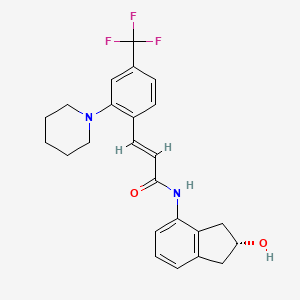

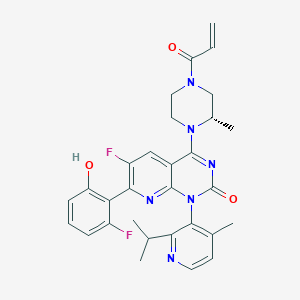

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)

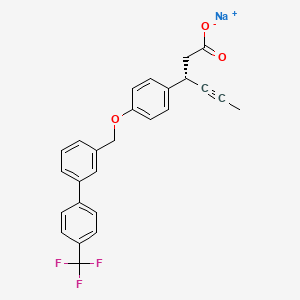

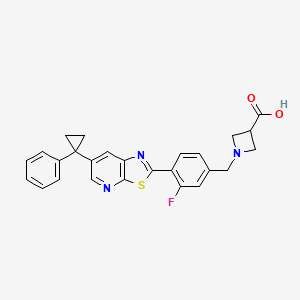

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)